molecular formula C6H7ClN2O B8480618 3-Chloro-5-hydrazino-phenol

3-Chloro-5-hydrazino-phenol

Cat. No.: B8480618
M. Wt: 158.58 g/mol
InChI Key: AISMTCJYHCCEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-hydrazino-phenol is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
3-Chloro-5-hydrazino-phenol has been studied for its anticancer properties. It acts by inhibiting key pathways involved in cancer cell proliferation and survival. For instance, in vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspases and causing cell cycle arrest at the G1 phase .

Mechanism of Action
The compound's mechanism involves binding to specific receptors or enzymes that are critical for tumor growth. Research indicates that it may interact with the epidermal growth factor receptor (EGFR), preventing its activation and subsequent signaling pathways that lead to cell proliferation.

Agricultural Applications

Pesticidal Properties
Research has indicated that this compound exhibits fungicidal activity against several plant pathogens. Its ability to inhibit fungal growth makes it a candidate for developing new agricultural fungicides. Studies have shown that formulations containing this compound can significantly reduce the incidence of fungal diseases in crops .

Synthesis of Other Compounds

Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives have been synthesized to enhance biological activity or modify chemical properties for specific applications. For example, it has been used as a starting material for synthesizing more complex hydrazone derivatives that exhibit enhanced biological activities .

Anticancer Efficacy Study

A study evaluated the efficacy of this compound in xenograft models using A549 lung cancer cells. The results demonstrated a significant reduction in tumor volume compared to control groups, indicating its potential as an effective anticancer agent when used alone or in combination with traditional chemotherapeutics like cisplatin .

Fungicidal Activity Assessment

In another study, formulations containing this compound were tested against common fungal pathogens affecting crops. The results indicated a high level of efficacy, with reductions in fungal populations exceeding 80% under controlled conditions .

Data Tables

Application Area Description Efficacy/Outcome
Medicinal ChemistryAnticancer activityInduced apoptosis; reduced tumor volume
Agricultural ChemistryFungicidal properties>80% reduction in fungal populations
SynthesisIntermediate for pharmaceuticals and agrochemicalsEnhanced biological activity of derivatives

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

3-chloro-5-hydrazinylphenol

InChI

InChI=1S/C6H7ClN2O/c7-4-1-5(9-8)3-6(10)2-4/h1-3,9-10H,8H2

InChI Key

AISMTCJYHCCEND-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)Cl)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.1 g (14.3 mmol) 3-amino-5-chloro-phenol are dissolved in 20 ml of conc. hydrochloric acid and 20 ml of water and cooled to 0° C. 1.0 g (15.0 mmol) sodium nitrite in 4 ml of water are added. Then a solution of 12.1 g (53.5 mmol) tin(II)-chloride in 16 ml hydrochloric acid is slowly added dropwise at −5° C. It is stirred for 1 hour at 0° C., then adjusted to pH7 with sodium hydrogen carbonate. The precipitate formed is suction filtered and washed with water. The filtrate is extracted with diethyl ether. The organic phase is dried and evaporated to dryness. The residue is extracted with hexane.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.